![molecular formula C28H26ClN5O3 B2960134 4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242927-35-0](/img/structure/B2960134.png)
4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” belongs to a class of compounds known as 1,2,4-triazoles . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles has been studied using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR spectra . The DFT-optimized structure is consistent with that determined by X-ray diffraction . Geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analyses are performed using the DFT/B3LYP/6-311G (2d, p) method .科学的研究の応用
Anticancer Activity
This compound, like many in the 1,2,4-triazoloquinazoline class, has been studied for its potential anticancer properties. The structure allows for interaction with various cellular targets, potentially inhibiting cancer cell growth or inducing apoptosis in tumor cells. Research has indicated that derivatives of this class can exhibit significant activity against various cancer cell lines, making them promising candidates for further drug development .
Antimicrobial Properties
The triazoloquinazoline scaffold is known for its antimicrobial activity. This particular compound could be designed to target specific bacterial enzymes or pathways, providing a new avenue for treating infections, especially in the face of rising antibiotic resistance .
Analgesic and Anti-inflammatory Uses
Compounds with the 1,2,4-triazoloquinazoline structure have shown analgesic and anti-inflammatory effects. This suggests that they could be developed into drugs that alleviate pain and reduce inflammation, potentially offering an alternative to current nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Antioxidant Effects
The ability to donate or accept electrons makes the triazoloquinazoline derivatives potential antioxidants. They could help in scavenging free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Enzyme Inhibition
Various enzymes, such as carbonic anhydrase, cholinesterase, and aromatase, can be inhibited by triazoloquinazoline derivatives. This property can be harnessed for the treatment of conditions like glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .
Antiviral Activity
The structural complexity of triazoloquinazoline derivatives allows them to interact with viral components, potentially inhibiting viral replication. This makes them interesting candidates for the development of new antiviral drugs, especially for viruses that have developed resistance to current treatments .
特性
IUPAC Name |
4-benzyl-2-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O3/c1-18(2)15-30-25(35)20-12-13-22-24(14-20)34-27(32(26(22)36)16-19-8-4-3-5-9-19)31-33(28(34)37)17-21-10-6-7-11-23(21)29/h3-14,18H,15-17H2,1-2H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUJNHMCZQLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2960051.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2960052.png)
![3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl](/img/structure/B2960054.png)
amine hydrobromide](/img/no-structure.png)
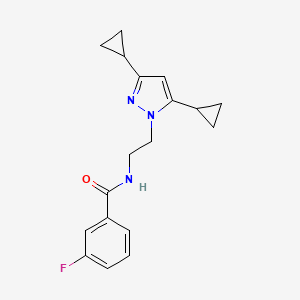
![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)

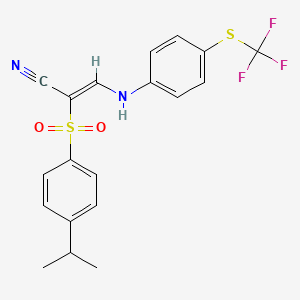
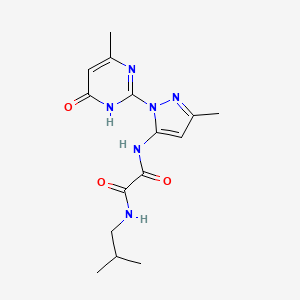
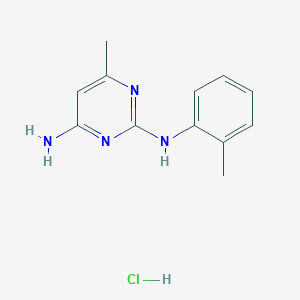
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)

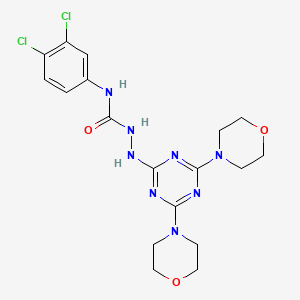
![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)